8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Positional isomerism Target engagement geometry Pyrimidine regioisomer

8-(2-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2549016-55-7) is a synthetic spirohydantoin belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione structural class. Compounds in this class have been validated as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) and as myelostimulators in chemotherapy-induced myelodepression models.

Molecular Formula C14H17N5O2
Molecular Weight 287.32 g/mol
CAS No. 2549016-55-7
Cat. No. B6442812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS2549016-55-7
Molecular FormulaC14H17N5O2
Molecular Weight287.32 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=CC(=N2)N3CCC4(CC3)C(=O)NC(=O)N4
InChIInChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)4-7-19(8-5-14)10-3-6-15-11(16-10)9-1-2-9/h3,6,9H,1-2,4-5,7-8H2,(H2,17,18,20,21)
InChIKeyCDFWAKPNPMKUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(2-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2549016-55-7): Chemical Identity & Scaffold Context for Procurement


8-(2-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2549016-55-7) is a synthetic spirohydantoin belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione structural class. Compounds in this class have been validated as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) [1] and as myelostimulators in chemotherapy-induced myelodepression models [2]. The target compound features a cyclopropylpyrimidine substituent at the 8-position of the spiro scaffold, a structural motif that confers conformational rigidity and distinct physicochemical properties relative to other N-substituted analogs.

Why 8-(2-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by Close Analogs: Structural Determinants of Selectivity


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, seemingly minor structural modifications produce divergent biological profiles. The spirohydantoin SAR established by Vachal et al. demonstrates that N-8 substituent identity governs PHD isoform selectivity, hERG liability, and pharmacokinetic half-life [1]. The cyclopropylpyrimidine group is not a generic appendage: its ring attachment position (2-yl versus 6-yl on the pyrimidine) determines the spatial orientation of the heterocycle relative to the spiro core, potentially altering target engagement geometry. Furthermore, the myelostimulator SAR from Yu et al. confirms that N-alkoxyalkyl versus N-heteroaryl substitution on the piperidine nitrogen yields compounds with distinct hematopoietic recovery kinetics [2]. Generic substitution without empirical validation therefore risks selecting a compound with an uncharacterized selectivity, toxicity, or efficacy profile, rendering procurement decisions based solely on scaffold identity scientifically unsound.

Quantitative Differentiation Evidence for 8-(2-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Head-to-Head and Class-Level Comparisons


Positional Isomer Differentiation: 2-Cyclopropylpyrimidin-4-yl Versus 6-Cyclopropylpyrimidin-4-yl Substitution

The target compound 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2549016-55-7) differs from its closest cataloged analog 8-(6-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548990-80-1) solely by the attachment point of the cyclopropylpyrimidine moiety to the piperidine nitrogen (2-position versus 6-position on the pyrimidine ring) [1]. This regioisomeric variation alters the nitrogen atom adjacency pattern, which directly impacts hydrogen-bonding capacity and the vector of the cyclopropyl group relative to the spirohydantoin core. Although directly comparable biological activity data for both isomers have not been published in a single head-to-head study, the well-established SAR in the spirohydantoin PHD inhibitor series demonstrates that subtle changes in N-8 substituent geometry produce >10-fold differences in PHD2 IC50 values [2]. The 2-pyrimidinyl isomer places a ring nitrogen ortho to the attachment point, creating a distinct electrostatic and hydrogen-bond acceptor profile not present in the 6-isomer, which has the pyrimidine nitrogens meta to the attachment.

Positional isomerism Target engagement geometry Pyrimidine regioisomer

Spiro Scaffold Size Differentiation: [4.5]decane Versus [4.4]nonane Core and Its Impact on Conformational Restriction

The target compound's 1,3,8-triazaspiro[4.5]decane-2,4-dione core incorporates a six-membered piperidine ring in the spiro junction, whereas the structurally related analog 7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 2640873-76-1) employs a five-membered pyrrolidine ring [1]. This ring-size difference fundamentally alters the spiro scaffold geometry: the [4.5] system provides a chair-conformation piperidine with distinct axial/equatorial substitution preferences, while the [4.4] system enforces a more compact envelope conformation. In the PHD inhibitor optimization campaign, the [4.5]decane scaffold was specifically selected over alternative spiro systems because it enabled independent tuning of PK properties (short-acting profile) while maintaining pan-PHD inhibitory potency (PHD1–3 IC50 values in the nanomolar range for optimized analogs) [2]. The [4.5]decane scaffold also proved critical for eliminating hERG off-target activity through systematic introduction of acidic functionality — a liability that was successfully resolved within this ring system [2].

Spiro scaffold topology Conformational restriction Ring-size SAR

Physicochemical Property Differentiation: Predicted logP and pKa Distinguish This Compound from IDO/TDO-Targeted Spirohydantoins

The target compound (CAS 2549016-55-7, XLogP3: 0.3 predicted [1]) exhibits a markedly lower predicted lipophilicity compared to the dual IDO/TDO inhibitor IACS-8968 (CAS 2144425-14-7; 6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, pIC50 6.43 for IDO, <5 for TDO ), which bears a trifluoromethyl-imidazopyridine substituent. The cyclopropylpyrimidine motif of the target compound provides a lower molecular weight (287.32 vs. 381.35 for IACS-8968) and reduced lipophilicity, which are favorable parameters for aqueous solubility and metabolic stability. The spirohydantoin PHD inhibitor optimization campaign demonstrated that introduction of polar/acidic functionality onto the [4.5]decane scaffold systematically reduced hERG binding (IC50 shifted from <1 μM to >30 μM) while preserving pan-PHD potency [2]. The target compound's predicted pKa of 9.93 ± 0.20 [1] and topological polar surface area of 87.2 Ų indicate balanced polarity suitable for oral bioavailability optimization.

Physicochemical profiling logP pKa Drug-likeness

Cyclopropyl Group Contribution: Metabolic Stability Advantage Over Alkyl-Substituted Spirohydantoins

The cyclopropyl substituent on the pyrimidine ring of the target compound provides a documented metabolic stability advantage relative to linear or branched alkyl substituents. In a structurally analogous series of 5-cyclopropanespirohydantoins evaluated for anticonvulsant activity, compounds bearing the cyclopropyl group at the hydantoin 5-position demonstrated superior protection in the maximal electroshock (MES) test compared to non-cyclopropyl analogs, with the cyclopropyl moiety conferring resistance to oxidative metabolism [1]. Zhu et al. reported that all thirteen N-3-substituted 5-cyclopropanespirohydantoins showed better MES protection than reference compound phenytoin sodium, with compounds 5b, 5d, 5e, 5g, and 5j identified as the most potent [1]. The Merck spirohydantoin PHD inhibitor program further established that cyclopropyl and other small cycloalkyl groups contribute favorably to the short-acting PK profile desired for anemia treatment by balancing metabolic stability with adequate clearance [2]. The cyclopropyl group's inherent resistance to CYP450-mediated oxidation — attributed to its strained C–C bonds and reduced accessibility to reactive oxygen insertion — provides an intrinsic pharmacokinetic differentiation relative to ethyl, isopropyl, or other open-chain alkyl substituents at the same position.

Cyclopropyl metabolic shield CYP450 stability Oxidative metabolism resistance

Therapeutic Indication Differentiation: PHD Inhibition (Anemia) Versus IDO/TDO Inhibition (Immuno-Oncology)

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold serves as the pharmacophoric core for two mechanistically distinct therapeutic programs: (1) pan-PHD inhibition for anemia treatment (Vachal et al. 2012, Merck Research Laboratories) [1] and (2) dual IDO/TDO inhibition for cancer immunotherapy (WO2021126725A1) [2]. The target compound's cyclopropylpyrimidine substitution pattern aligns with the PHD inhibitor pharmacophore described by Vachal et al., where N-8 heteroaryl substituents with moderate polarity and hydrogen-bonding capacity were optimized for short-acting PHD1–3 inhibition with robust in vivo erythropoietin (EPO) upregulation across multiple preclinical species [1]. In contrast, the IDO/TDO patent (WO2021126725A1) teaches that potent dual inhibition requires halogen substitution (fluoro, chloro, or bromo) at the pyrimidine/pyridyl ring position R1 with specific alkyl groups at R2 [2]. The target compound lacks these halogen substituents, making its structural features inconsistent with the IDO/TDO pharmacophore but consistent with the PHD inhibitor chemotype. This target-class differentiation is procurement-critical: the compound is suited for hypoxia/HIF pathway research and anemia drug discovery, not for immuno-oncology IDO/TDO screening campaigns.

Target selectivity PHD inhibition Anemia Immuno-oncology

Optimal Research and Procurement Application Scenarios for 8-(2-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


HIF Prolyl Hydroxylase (PHD1–3) Pan-Inhibition Screening for Anemia Drug Discovery

The compound is structurally aligned with the spirohydantoin PHD inhibitor pharmacophore validated by Merck Research Laboratories for short-acting, orally bioavailable anemia therapy [1]. Its cyclopropylpyrimidine substituent provides metabolic stability advantages and moderate lipophilicity (predicted XLogP3 ~0.3), consistent with the favorable PK/PD profile achieved in the spirohydantoin lead series where hERG liability was systematically eliminated. Use this compound in primary PHD1, PHD2, and PHD3 enzymatic assays followed by cellular HIF-1α stabilization assays and in vivo EPO upregulation studies in rodent models, as established by Vachal et al. [1].

Structure-Activity Relationship (SAR) Exploration of N-8 Heteroaryl Substituent Effects on PHD Isoform Selectivity

The target compound occupies a specific position in SAR space defined by the 2-cyclopropylpyrimidin-4-yl substituent, distinct from the 6-cyclopropylpyrimidin-4-yl regioisomer (CAS 2548990-80-1) [2]. Researchers investigating how pyrimidine nitrogen positioning affects PHD isoform selectivity, hydrogen-bond network formation, and off-target profiles should procure both isomers for systematic paired testing. The spirohydantoin scaffold C–N coupling methodology developed via high-throughput experimentation (HTE) by Vachal et al. [1] provides a validated synthetic entry point for further derivatization.

Myelostimulation Research: Hematopoietic Recovery After Chemotherapy-Induced Myelosuppression

The 1,3,8-triazaspiro[4.5]decane-2,4-dione class has demonstrated significant acceleration of lymphocyte and granulocyte regeneration in cyclophosphamide-induced myelodepressive syndrome models [3]. The target compound's spiro[4.5]decane core (rather than the [4.4]nonane variant) is the scaffold validated in the published myelostimulation studies, and its cyclopropylpyrimidine substituent may offer differentiated hematopoietic recovery kinetics compared to the N-alkoxyalkylpiperidine derivatives originally reported. Evaluate in bone marrow hematopoiesis regeneration assays with flow cytometric quantification of lymphocyte and granulocyte cell pools.

Mitochondrial Permeability Transition Pore (mPTP) Research in Myocardial Ischemia-Reperfusion Injury

The 1,3,8-triazaspiro[4.5]decane scaffold has been validated as the first small-molecule mPTP opening inhibitor chemotype targeting the c subunit of F1/FO-ATP synthase for cardioprotection during reperfusion [4]. The target compound's cyclopropylpyrimidine substituent represents a structurally distinct chemotype within this scaffold class, meriting evaluation in mitochondrial swelling assays, calcium retention capacity measurements, and in vivo myocardial infarction models with reperfusion. Compounds from this series preserved mitochondrial ATP content while inhibiting mPTP opening, a key differentiator from cyclosporin A-based approaches.

Quote Request

Request a Quote for 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.